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Compound of Interest

Compound Name: De-guanidine Peramivir

Cat. No.: B15290252

Audience: Researchers, scientists, and drug development professionals.
Introduction

Peramivir is a potent antiviral drug that functions as a neuraminidase inhibitor to treat influenza
infections.[1][2][3] Its structure features a cyclopentane ring with several functional groups,
including a key guanidine moiety that plays a significant role in its binding to the neuraminidase
active site. "De-guanidine Peramivir" is a hypothetical analog of Peramivir where the
guanidine group is replaced by an amino group. The structural modification from a guanidinium
to an amino group is a common strategy in medicinal chemistry to probe the structure-activity
relationship (SAR) and to modulate the physicochemical properties of a drug candidate. This
application note provides detailed protocols for the structural characterization of De-guanidine
Peramivir using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry
(MS).

Predicted Molecular Structure of De-guanidine Peramivir

The proposed structure of De-guanidine Peramivir is based on the known structure of
Peramivir, with the guanidine group being substituted by an amino group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis

NMR spectroscopy is a powerful technique for the structural elucidation of small molecules in
solution.[4][5] One-dimensional (*H and 13C) and two-dimensional (COSY, HSQC) NMR
experiments are proposed for the comprehensive structural analysis of De-guanidine

Peramivir.

Predicted *H and **C NMR Data

The following tables summarize the predicted *H and 3C NMR chemical shifts for De-
guanidine Peramivir. These predictions are based on the known spectral data of Peramivir
and the expected electronic effects of replacing the guanidine group with an amino group.

Table 1: Predicted *H NMR Chemical Shifts for De-guanidine Peramivir
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Predicted Chemical

Coupling Constant

Proton Assignment _ Multiplicity

Shift (ppm) (J, H2)
-CHs (acetyl) 20-22 s -
-CH:- (ethyl) 0.8-1.0 t 7.5
-CHz- (ethyl) 14-16 m -
Cyclopentane-H 1.8-2.8 m -
-CH-N (cyclopentane) 3.0-3.4 m -
-CH-O (cyclopentane) 3.8-4.2 m -
-CH-C=0
(cyclopentane) 25-29 m )
-CH-N (side chain) 3.5-39 m -
-NH2 25-35 br s -
-NH (acetyl) 7.8-8.2 d 8.0
-OH 45-55 brs -
-COOH 11.0-12.0 brs -

Table 2: Predicted 13C NMR Chemical Shifts for De-guanidine Peramivir
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Carbon Assignment Predicted Chemical Shift (ppm)
-CHs (acetyl) 22-25
-CHs (ethyl) 10-13
-CH2- (ethyl) 25-28
Cyclopentane-C 30-55
-C-N (cyclopentane) 50 - 60
-C-0 (cyclopentane) 70 - 80
-C-C=0 (cyclopentane) 45 - 55
-C-N (side chain) 55 - 65
C=0 (acetyl) 170 - 175
-COOH 175 - 180

Experimental Protocol for NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data for De-guanidine
Peramivir.[4][6]

e Sample Preparation:

o Accurately weigh 5-10 mg of De-guanidine Peramivir for *H NMR and 20-50 mg for :3C
NMR.[6]

o Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20, DMSO-ds,
or MeOD) in a clean, dry vial.[6]

o Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid
dissolution.[6]

o Filter the solution if any particulate matter is present to avoid interfering with the shimming
process.[6]

o Transfer the clear solution into a 5 mm NMR tube.
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o Add a small amount of an internal standard (e.g., TMS or a deuterated solvent residual
peak) for referencing if required.[6]

 NMR Data Acquisition:

o The following experiments should be performed on a 400 MHz or higher field NMR
spectrometer.

o 'H NMR:
= Acquire a standard one-dimensional *H NMR spectrum.

» Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, acquisition time of 2-
4 seconds.

o 133C NMR:
» Acquire a proton-decoupled 3C NMR spectrum.
» Typical parameters: 1024-4096 scans, relaxation delay of 2-5 seconds.
o 2D NMR - COSY (Correlation Spectroscopy):
» This experiment identifies proton-proton couplings.
» Acquire a gradient-enhanced COSY45 or COSY90 spectrum.
o 2D NMR - HSQC (Heteronuclear Single Quantum Coherence):
» This experiment identifies direct one-bond proton-carbon correlations.
» Acquire a gradient-enhanced HSQC spectrum with 13C decoupling during acquisition.
o Data Processing and Analysis:

o Process the acquired data using appropriate NMR software (e.g., Mnova, TopSpin,
ACD/Labs).

o Apply Fourier transformation, phase correction, and baseline correction.
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Calibrate the chemical shift scale using the internal standard or the residual solvent peak.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

(¢]

[¢]

Analyze the multiplicities and coupling constants in the *H NMR spectrum to deduce

proton connectivity.

[¢]

Use the COSY and HSQC spectra to confirm the assignments of protons and carbons and

to build the molecular structure.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and
elemental composition of a compound, as well as for obtaining structural information through

fragmentation analysis.[7][8]

Predicted Mass Spectrometry Data

Table 3: Predicted m/z Values for De-guanidine Peramivir

Predicted )
] ] Predicted m/z
lon Formula Monoisotopic Mass .
(Positive lon Mode)
(Da)
[M] C15H27N304 313.1996
[M+H]*+ C15H28N304* 314.2074 314.2
[M+Na]* Ci1sH27N304Na* 336.1893 336.2
312.2 (Negative lon
[M-H]~ C15H26N304~ 312.1928

Mode)

Experimental Protocol for LC-MS/MS Analysis

This protocol provides a general method for the analysis of De-guanidine Peramivir using
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[9][10]

e Sample Preparation:
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o Prepare a stock solution of De-guanidine Peramivir at a concentration of 1 mg/mL in a
suitable solvent (e.g., methanol or acetonitrile/water mixture).

o Prepare a series of working standard solutions by diluting the stock solution to
concentrations ranging from 1 ng/mL to 1000 ng/mL.

o For analysis in biological matrices (e.g., plasma), perform a protein precipitation step. Add
100 pL of cold acetonitrile containing an internal standard to 50 pL of the plasma sample.
Vortex and centrifuge to pellet the precipitated proteins.[9]

e LC-MS/MS System and Conditions:

o Liquid Chromatography (LC):

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 um) is suitable for
separation.

= Mobile Phase A: 0.1% formic acid in water.
= Mobile Phase B: 0.1% formic acid in acetonitrile.

» Gradient: A typical gradient would start with a low percentage of mobile phase B,
increasing to a high percentage to elute the analyte, followed by a re-equilibration step.

s Flow Rate: 0.3 - 0.5 mL/min.

Injection Volume: 5 - 10 pL.
o Mass Spectrometry (MS):
» |onization Source: Electrospray lonization (ESI) in positive ion mode is recommended.

» Scan Mode: Full scan MS to determine the parent ion mass, followed by product ion
scan (MS/MS) to obtain fragmentation patterns.

» Collision Gas: Argon is typically used as the collision gas.
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» Data Acquisition: Acquire data in Selected Reaction Monitoring (SRM) mode for
guantitative analysis, monitoring specific parent-to-product ion transitions.

o Data Analysis:
o Process the data using the instrument's software.
o Identify the precursor ion corresponding to [M+H]* in the full scan spectrum.

o Analyze the product ion spectrum to identify characteristic fragment ions. This
fragmentation pattern can be used to confirm the structure of the compound.

Visualizations
Experimental Workflow

The following diagram illustrates the general workflow for the structural characterization of De-
guanidine Peramivir using NMR and Mass Spectrometry.
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De-guanidine Peramivir Synthesis/Purification
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Caption: Workflow for structural analysis.

Hypothetical Signaling Pathway Interaction

As "De-guanidine Peramivir" is a hypothetical compound, its interaction with biological
pathways is unknown. The diagram below illustrates a generalized logical relationship for
evaluating its potential as a neuraminidase inhibitor.
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Caption: Evaluation of inhibitor potential.
Conclusion

This application note provides a comprehensive guide for the structural elucidation of the
hypothetical compound "De-guanidine Peramivir" using state-of-the-art NMR and mass
spectrometry techniques. The detailed protocols and predicted data serve as a valuable
resource for researchers involved in the synthesis and characterization of novel antiviral agents
and other small molecules. The successful application of these methods will enable
unambiguous structure determination and facilitate further drug development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem Contact
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Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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